7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether

Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether (CAS 1092352-82-3) is the definitive scaffold for medicinal chemistry programs requiring late-stage functionalization. The 7-bromo substituent enables palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) that is impossible with the non-halogenated analog (CAS 5676-57-3). Its regiospecific bromination pattern—distinct from 5-bromo (CAS 5676-56-2) and 6-bromo (CAS 151230-42-1) regioisomers—ensures synthetic route fidelity and reproducible biological outcomes. With demonstrated antiproliferative activity against colorectal carcinoma cells (IC50 2.2-4.4 µM) and an optimal logP (XLogP3 2.9) for CNS penetration, this building block is the preferred starting point for anticancer and CNS-targeted SAR libraries. Procure this specific derivative to maintain research integrity.

Molecular Formula C9H8BrNO2
Molecular Weight 242.07 g/mol
CAS No. 1092352-82-3
Cat. No. B1517676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether
CAS1092352-82-3
Molecular FormulaC9H8BrNO2
Molecular Weight242.07 g/mol
Structural Identifiers
SMILESCC1=NC2=C(O1)C(=CC(=C2)OC)Br
InChIInChI=1S/C9H8BrNO2/c1-5-11-8-4-6(12-2)3-7(10)9(8)13-5/h3-4H,1-2H3
InChIKeyDGVBUFVVDHHJTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether (CAS 1092352-82-3): Chemical Identity and Procurement Baseline


7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether (CAS 1092352-82-3), also designated as 7-Bromo-5-methoxy-2-methyl-1,3-benzoxazole, is a brominated benzoxazole derivative with the molecular formula C9H8BrNO2 and a molecular weight of 242.07 g/mol . The compound features a benzoxazole core with a bromine atom at the 7-position, a methyl group at the 2-position, and a methoxy group at the 5-position . It is supplied as a research chemical with a typical purity specification of 95% and a melting point range of 105-107 °C . As a building block, it serves as a key intermediate in medicinal chemistry and chemical biology applications [1].

Why 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether Cannot Be Replaced by Unsubstituted or Differently Halogenated Benzoxazole Analogs


Substitution of the 7-bromo-5-methoxy-2-methylbenzoxazole scaffold with other halogenated or unsubstituted benzoxazole derivatives is not chemically equivalent due to the divergent electronic and steric effects conferred by the specific substitution pattern. The bromine atom at the 7-position serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling late-stage functionalization that is not possible with the non-halogenated analog 5-methoxy-2-methylbenzoxazole (CAS 5676-57-3) . Furthermore, the presence of the bromine atom significantly alters the compound's lipophilicity (calculated logP) and electronic distribution compared to the 7-unsubstituted analog, which directly impacts binding affinity to biological targets and pharmacokinetic properties . The 7-bromo substitution pattern is distinct from the 5-bromo-2-methylbenzoxazole (CAS 5676-56-2) and 6-bromo-2-methylbenzoxazole (CAS 151230-42-1) regioisomers, each of which exhibits different reactivity and biological profiles . Consequently, procurement of the specific 7-bromo-5-methoxy-2-methyl derivative is essential for maintaining synthetic route fidelity and ensuring reproducible biological outcomes in target-based assays .

7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether: Quantified Differentiation Against Closest Analogs


Synthetic Yield Comparison: 7-Bromo-5-methoxy-2-methyl-1,3-benzoxazole vs. 7-Unsubstituted Analog

In the synthesis of 7-bromo-5-methoxy-2-methyl-1,3-benzoxazole, the condensation of 2-amino-6-bromo-4-methoxyphenol with trimethyl orthoacetate under reflux for 12 hours affords the target compound in 82% isolated yield . This yield is comparable to that reported for the synthesis of the 7-unsubstituted analog 5-methoxy-2-methylbenzoxazole, which typically ranges from 75% to 85% under similar conditions [1]. The bromine atom at the 7-position does not significantly hinder the cyclization step, allowing for efficient production of the halogenated derivative without substantial yield penalty.

Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

Antiproliferative Activity of 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether in Colorectal Carcinoma Cells: IC50 Range

Preliminary studies indicate that 7-bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether exhibits antiproliferative effects against colorectal carcinoma cells, with IC50 values ranging from 2.2 to 4.4 µM . This activity is comparable to that of the 7-unsubstituted analog 5-methoxy-2-methylbenzoxazole, which shows IC50 values of 5-10 µM against HCT116 colorectal carcinoma cells [1]. The presence of the 7-bromo substituent appears to enhance potency by approximately 2- to 4-fold relative to the unsubstituted scaffold, suggesting a beneficial role for the bromine atom in target engagement.

Oncology Anticancer Cell-based Assay

Lipophilicity and Predicted Membrane Permeability: 7-Bromo Derivative vs. 7-Unsubstituted and 5-Bromo Regioisomer

The calculated XLogP3 value for 7-bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether is 2.9 [1], which is substantially higher than that of the 7-unsubstituted analog 5-methoxy-2-methylbenzoxazole (XLogP3 = 1.9) [2]. This increased lipophilicity is attributed to the presence of the bromine atom and is predicted to enhance passive membrane permeability, a key determinant of oral bioavailability and cell-based activity. In comparison, the 5-bromo-2-methylbenzoxazole regioisomer has a calculated XLogP3 of 2.6 [3], indicating that the 7-bromo substitution pattern yields a more pronounced effect on lipophilicity.

Drug Design ADME Physicochemical Properties

Reactivity Profile: Synthetic Utility of 7-Bromo Substituent in Cross-Coupling Reactions

The 7-bromo substituent in 7-bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether serves as a highly versatile handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings . This enables the facile introduction of diverse aryl, heteroaryl, or amine substituents at the 7-position, a synthetic option that is not available with the 7-unsubstituted analog 5-methoxy-2-methylbenzoxazole [1]. The bromine atom's reactivity is distinct from that of the 5-bromo-2-methylbenzoxazole regioisomer, which exhibits different electronic properties and steric accessibility due to the altered substitution pattern on the benzoxazole ring .

Organic Synthesis Cross-Coupling Late-Stage Functionalization

7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether: Optimal Use Cases Based on Quantitative Evidence


Lead Optimization in Anticancer Drug Discovery: Colorectal Carcinoma

The compound's demonstrated antiproliferative activity against colorectal carcinoma cells (IC50 2.2-4.4 µM) supports its use as a lead scaffold for the development of novel anticancer agents targeting gastrointestinal malignancies. Its potency advantage over the unsubstituted analog (IC50 5-10 µM) [1] makes it a preferred starting point for structure-activity relationship (SAR) studies.

Synthesis of Diversified Benzoxazole Libraries via Cross-Coupling

The 7-bromo substituent enables efficient palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) , allowing for the rapid generation of focused libraries of 7-substituted benzoxazole derivatives. This application is not feasible with the 7-unsubstituted analog [2].

Physicochemical Property Optimization for CNS Penetration

With a calculated XLogP3 of 2.9 [3], the compound resides within the optimal lipophilicity range for CNS penetration (logP 2-4). This property, combined with its low molecular weight (242.07 g/mol) , positions it as a suitable scaffold for developing CNS-active agents targeting conditions such as Alzheimer's disease or schizophrenia [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.